3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL
Brand Name:
Vulcanchem
CAS No.:
100900-39-8
VCID:
VC0011162
InChI:
InChI=1S/C15H27BrN3O4/c1-14(2)9-11(15(3,4)19(14)22)13(21)18-6-8-23-7-5-17-12(20)10-16/h11H,5-10H2,1-4H3,(H,17,20)(H,18,21)
SMILES:
CC1(CC(C(N1[O])(C)C)C(=O)NCCOCCNC(=O)CBr)C
Molecular Formula:
C15H27BrN3O4
Molecular Weight:
393.302
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL
CAS No.: 100900-39-8
Cat. No.: VC0011162
Molecular Formula: C15H27BrN3O4
Molecular Weight: 393.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100900-39-8 |
|---|---|
| Molecular Formula | C15H27BrN3O4 |
| Molecular Weight | 393.302 |
| IUPAC Name | N-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethyl]-1-$l^{1} |
| Standard InChI | InChI=1S/C15H27BrN3O4/c1-14(2)9-11(15(3,4)19(14)22)13(21)18-6-8-23-7-5-17-12(20)10-16/h11H,5-10H2,1-4H3,(H,17,20)(H,18,21) |
| Standard InChI Key | MVQJHHJXEFNXBL-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(N1[O])(C)C)C(=O)NCCOCCNC(=O)CBr)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator